N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,4-dimethylaniline
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Overview
Description
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,4-DIMETHYLANILINE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,4-DIMETHYLANILINE typically involves multiple steps, including the formation of the tetrazole ring and subsequent coupling with the methoxyphenyl and dimethylaniline groups. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through the cyclization of azides with nitriles under acidic or basic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with the methoxyphenyl and dimethylaniline groups using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,4-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,4-DIMETHYLANILINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,4-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,4-DIMETHYLANILINE is unique due to its combination of a tetrazole ring with methoxyphenyl and dimethylaniline groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]-2,4-dimethylaniline |
InChI |
InChI=1S/C22H27N5O/c1-16-7-12-20(17(2)15-16)23-22(13-5-4-6-14-22)21-24-25-26-27(21)18-8-10-19(28-3)11-9-18/h7-12,15,23H,4-6,13-14H2,1-3H3 |
InChI Key |
XARULIOEYYSLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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